Enhanced Electrophilic Reactivity of Benzylic Bromide vs. Chloro-Analog
Ethyl 4-(bromomethyl)benzoate exhibits significantly higher electrophilicity at the benzylic position compared to its chloro analog, Ethyl 4-(chloromethyl)benzoate (CAS 1201-90-7). This is due to the weaker C-Br bond (bond dissociation energy ≈ 285 kJ/mol) compared to the C-Cl bond (≈ 339 kJ/mol) [1]. Consequently, the bromide is a better leaving group, leading to faster nucleophilic substitution reactions under milder conditions [2].
| Evidence Dimension | Leaving group ability (bond dissociation energy) |
|---|---|
| Target Compound Data | C-Br bond dissociation energy ≈ 285 kJ/mol |
| Comparator Or Baseline | Ethyl 4-(chloromethyl)benzoate, C-Cl bond dissociation energy ≈ 339 kJ/mol |
| Quantified Difference | Approximately 54 kJ/mol lower bond dissociation energy for the target compound |
| Conditions | Standard thermochemical data for benzylic halides |
Why This Matters
The significantly lower bond dissociation energy translates to faster reaction rates and the ability to conduct nucleophilic substitutions under milder conditions, which is crucial for complex, multi-step syntheses of sensitive molecules.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data for benzylic C-Br and C-Cl bonds). View Source
- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (General principles of nucleophilic substitution). View Source
